molecular formula C9H13ClN2OS B12073662 4-Chloro-5-isobutylthiophene-2-carbohydrazide CAS No. 1399659-56-3

4-Chloro-5-isobutylthiophene-2-carbohydrazide

Cat. No.: B12073662
CAS No.: 1399659-56-3
M. Wt: 232.73 g/mol
InChI Key: JTIZBKWNTQCNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-isobutylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C₉H₁₃ClN₂OS and a molecular weight of 232.73 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position, an isobutyl group at the 5-position, and a carbohydrazide functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isobutylthiophene-2-carbohydrazide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of substituents: The chloro and isobutyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the isobutyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst.

    Formation of the carbohydrazide group: The carbohydrazide group can be introduced by reacting the corresponding ester or acid chloride with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isobutylthiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Scientific Research Applications

4-Chloro-5-isobutylthiophene-2-carbohydrazide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-isobutylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methylthiophene-2-carbohydrazide: Similar structure but with a methyl group instead of an isobutyl group.

    4-Chloro-5-ethylthiophene-2-carbohydrazide: Similar structure but with an ethyl group instead of an isobutyl group.

    4-Chloro-5-propylthiophene-2-carbohydrazide: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

4-Chloro-5-isobutylthiophene-2-carbohydrazide is unique due to the presence of the isobutyl group, which may confer different steric and electronic properties compared to its methyl, ethyl, and propyl analogs.

Properties

CAS No.

1399659-56-3

Molecular Formula

C9H13ClN2OS

Molecular Weight

232.73 g/mol

IUPAC Name

4-chloro-5-(2-methylpropyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C9H13ClN2OS/c1-5(2)3-7-6(10)4-8(14-7)9(13)12-11/h4-5H,3,11H2,1-2H3,(H,12,13)

InChI Key

JTIZBKWNTQCNNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.